Mannostatin B

Description

Overview of Glycosidases and Glycoprotein (B1211001) Processing Pathways

Glycosidases are a broad category of enzymes responsible for breaking the glycosidic bonds that link sugar molecules together. fujifilm.com In cellular biology, they play a crucial role in the processing and degradation of glycans, which are complex carbohydrate structures attached to proteins and lipids. fujifilm.comnih.gov This process, known as glycosylation, is a fundamental post-translational modification that significantly impacts protein folding, stability, and function. ontosight.airesearchgate.net

The glycoprotein processing pathway is a highly regulated series of events that occurs primarily in the endoplasmic reticulum (ER) and the Golgi apparatus. ontosight.ainih.gov It begins with the transfer of a large, pre-assembled oligosaccharide (Glc3Man9GlcNAc2) to a nascent polypeptide chain. nih.govnih.gov Subsequently, a series of trimming reactions are carried out by specific glycosidases, including glucosidases and mannosidases, which sequentially remove glucose and mannose residues. researchgate.netnih.gov This trimming process is essential for the proper folding of the glycoprotein, quality control within the ER, and the subsequent addition of other sugars in the Golgi to form mature complex or hybrid N-glycans. researchgate.netnih.gov

Glycosidases are classified as either exoglycosidases, which cleave terminal sugar residues, or endoglycosidases, which act on internal glycosidic bonds. fujifilm.com They are further categorized based on the stereochemistry (α or β) of the bond they hydrolyze. fujifilm.com The precise action of these enzymes is critical for generating the vast diversity of glycan structures found on cell surfaces and secreted proteins.

Significance of α-Mannosidase Inhibition in Biological Systems

Among the various glycosidases, α-mannosidases are key players in the N-glycan processing pathway. researchgate.net They are responsible for trimming mannose residues from the high-mannose oligosaccharide precursor. nih.gov The inhibition of α-mannosidases can have profound biological consequences by altering the final structure of N-glycans on glycoproteins. ontosight.ai

The inhibition of specific α-mannosidases, particularly Golgi α-mannosidase II, is a significant area of research. researchgate.net This enzyme acts at a critical juncture in the N-glycan maturation process. researchgate.net By blocking its activity, the formation of complex N-glycans is prevented, leading to the accumulation of hybrid-type oligosaccharides. researchgate.netnih.gov These altered cell surface glycan structures can interfere with cellular processes such as cell-cell recognition, adhesion, and signaling. ontosight.ainih.gov

The study of α-mannosidase inhibitors is crucial for understanding the functional roles of specific glycan structures in both normal physiology and in disease states. For instance, aberrant glycosylation is a hallmark of various cancers and is often associated with metastasis. researchgate.netelsevier.com Therefore, inhibitors of α-mannosidases are valuable tools for investigating the mechanisms of cancer progression and for developing potential therapeutic strategies. researchgate.netsinica.edu.tw

Historical Context of Mannostatin B within Glycosidase Inhibitor Discovery

Mannostatin B, along with its counterpart Mannostatin A, was first isolated from the microorganism Streptoverticillium verticillus. nih.govbikaken.or.jpnih.gov Their discovery marked a significant milestone as they were the first non-azasugar, aminocyclopentitol-based natural inhibitors of α-mannosidases to be identified. nih.govnih.gov Prior to their discovery, many known glycosidase inhibitors were plant alkaloids, such as swainsonine (B1682842). uga.edunih.gov

The mannostatins were identified through a screening program aimed at discovering new microbial inhibitors of α-D-mannosidase. nih.gov Subsequent studies revealed that Mannostatin A and B are potent and competitive inhibitors of class II α-mannosidases, which include Golgi α-mannosidase II and lysosomal α-mannosidase. nih.govuga.edu Specifically, Mannostatin A was shown to block the processing of viral glycoproteins in cell cultures, leading to the accumulation of hybrid-type oligosaccharides, consistent with the inhibition of Golgi mannosidase II. nih.gov

The unique chemical structure of the mannostatins, featuring a cyclopentane (B165970) ring, distinguishes them from other classes of glycosidase inhibitors. ontosight.ai This discovery opened up new avenues for the design and synthesis of novel and more selective glycosidase inhibitors. researchgate.net

Physicochemical Properties of Mannostatin B

| Property | Value |

| Molecular Formula | C7H13NO4S |

| Molecular Weight | 207.24 g/mol |

| Systematic Name | (1R,2R,3R,4S,5R)-4-amino-5-[(S)-methylsulfinyl]cyclopentane-1,2,3-triol |

| Heavy Atom Count | 12 |

| Rotatable Bond Count | 1 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area | 103.78 Ų |

| Data sourced from Metabolomics Workbench metabolomicsworkbench.org |

Inhibitory Activity of Mannostatins

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| Mannostatin A | α-D-mannosidase | 4.8 x 10⁻⁸ M |

| Mannostatin B | α-D-mannosidase | 4.8 x 10⁻⁸ M |

| Data sourced from a 1989 study on the discovery of mannostatins. nih.gov |

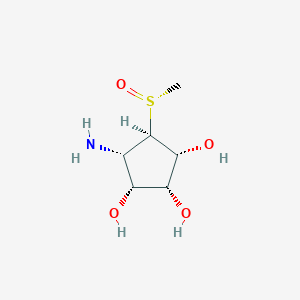

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO4S |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol |

InChI |

InChI=1S/C6H13NO4S/c1-12(11)6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6+,12+/m0/s1 |

InChI Key |

ZJFKRRRXLLAUHQ-DMRLTRFVSA-N |

SMILES |

CS(=O)C1C(C(C(C1O)O)O)N |

Isomeric SMILES |

C[S@@](=O)[C@@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N |

Canonical SMILES |

CS(=O)C1C(C(C(C1O)O)O)N |

Synonyms |

4-amino-5-methylsulfinyl-1,2,3-cyclopentanetriol mannostatin B |

Origin of Product |

United States |

Discovery and Isolation of Mannostatin B

Identification from Natural Sources

Mannostatin B, along with its counterpart Mannostatin A, was first isolated from the culture filtrate of the bacterium Streptoverticillium verticillus var. quintum ME3-AG3. nih.govbikaken.or.jpacs.org This actinomycete, a type of soil microorganism, was identified as the producer of these potent α-D-mannosidase inhibitors. bikaken.or.jpnih.gov The discovery, reported in 1989, marked a significant advancement in the field, as Mannostatin A and B were the first non-azasugar type inhibitors of class II α-mannosidases to be found. nih.govplos.orgnih.gov

Isolation Methodologies

The process of isolating Mannostatin B from the culture broth of Streptoverticillium verticillus var. quintum involved a series of purification steps. nih.govresearchgate.net The initial step was the application of the culture filtrate to active carbon. nih.gov This was followed by the sequential use of Dowex resins to further purify the compound. nih.govresearchgate.net Through this multi-step process, Mannostatin A and B were successfully isolated as colorless powders. nih.govresearchgate.net

Molecular Mechanism of Mannostatin B As an Enzyme Inhibitor

General Classification as a Glycosidase Inhibitor

Mannostatin B is classified as a glycosidase inhibitor. ontosight.ai Glycosidases are a broad category of enzymes responsible for breaking the glycosidic bonds that link sugar molecules together in complex carbohydrates. ontosight.ai By obstructing the action of these enzymes, Mannostatin B can modulate critical biological processes that are dependent on the synthesis and degradation of these sugar chains. ontosight.airsc.org Its chemical structure, featuring a cyclopentane (B165970) ring with hydroxyl groups, an amino group, and a methylsulfinyl group, is central to its inhibitory activity. ontosight.ai

Specificity Towards α-Mannosidase Family Members

Mannostatin B exhibits a notable degree of specificity, primarily targeting enzymes within the α-mannosidase family. These enzymes are crucial for the trimming of mannose residues from N-glycans, a key step in glycoprotein (B1211001) processing. ontosight.ai

A primary target of Mannostatin B is Golgi α-mannosidase II (GMII), an enzyme located in the Golgi apparatus that plays a critical role late in the N-glycan processing pathway. nih.govnih.gov GMII is responsible for cleaving α(1-3) and α(1-6) linked mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate. nih.gov Inhibition of GMII by compounds like Mannostatin B disrupts this trimming process, leading to the accumulation of hybrid-type oligosaccharides. nih.gov This alteration of cell surface glycans is a key area of research, particularly in understanding and potentially controlling processes like oncogenic transformation where abnormal glycosylation is a factor. nih.govnih.gov The interaction between Mannostatin B and GMII is potent, with studies on Drosophila GMII (dGMII) revealing significant inhibitory constants. nih.govbindingdb.org

Mannostatin B also interacts with lysosomal α-mannosidase. uga.edunih.gov Lysosomal α-mannosidases are involved in the catabolism of glycoproteins within the lysosome, exhibiting broad specificity by cleaving α-1,2, α-1,3, and α-1,6 mannosyl linkages. uga.edunih.gov Research has shown that Mannostatin B can significantly inhibit human lysosomal α-mannosidases (hLM). nih.gov This co-inhibition of both Golgi and lysosomal mannosidases is a critical consideration, as interfering with lysosomal function can lead to the accumulation of mannose-containing oligosaccharides, mimicking the effects of the genetic disorder α-mannosidosis. uga.edu

Mannostatin B, along with its analog Mannostatin A, are potent inhibitors of class II α-mannosidases, which include both Golgi α-mannosidase II and lysosomal α-mannosidase. nih.govnih.gov However, the degree of inhibition can vary between different mannosidases. For instance, while both human lysosomal α-mannosidase (hLM, MAN2B1) and human core α-1,6-specific mannosidase (hEpman, MAN2B2) are inhibited by Mannostatin B, the inhibitory potential can differ. nih.gov In contrast, some class I α-mannosidases, such as the neutral α(1,2)-mannosidase from Trypanosoma cruzi, have been shown to be poorly inhibited by mannostatin. oup.comoup.com This differential inhibition highlights the structural and functional distinctions between different classes and subclasses of mannosidases.

| Enzyme | Organism/Source | Inhibition Constant (Ki) |

| α-D-Mannosidase | Streptoverticillium verticillus | 4.8 x 10⁻⁸ M |

| Golgi α-Mannosidase II (dGMII) | Drosophila melanogaster (Fruit fly) | 150 nM |

| Human Lysosomal α-Mannosidase (hLM) | Human | 0.4 µM (for Mannostatin A) |

| Human Epididymal α-Mannosidase (hEpman) | Human | 0.6 µM (for Mannostatin A) |

| This table presents a summary of the inhibition constants (Ki) of Mannostatin B and its analog Mannostatin A against various α-mannosidases. Data is compiled from multiple studies and indicates the potent but differential inhibitory activity of these compounds. bindingdb.orgnih.govnih.gov |

Interaction with Lysosomal α-Mannosidase

Mode of Enzyme Inhibition

The inhibitory action of Mannostatin B on α-mannosidases is characterized by its specific kinetic profile.

Mannostatin B acts as a reversible and competitive inhibitor of α-D-mannosidase. nih.govnih.gov Reversible inhibition means that the inhibitor binds non-covalently to the enzyme, and the enzyme's activity can be restored upon removal of the inhibitor. sigmaaldrich.com Competitive inhibition specifically describes a scenario where the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. numberanalytics.comucdavis.edu This mode of inhibition is characterized by an increase in the Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. sigmaaldrich.comnumberanalytics.com The inhibition constant (Ki) for the interaction between Mannostatin B and α-D-mannosidase has been determined to be 4.8 x 10⁻⁸ M, indicating a high affinity of the inhibitor for the enzyme's active site. nih.gov This competitive and reversible nature is a key feature of its molecular mechanism. nih.govnih.gov

Transition State Mimicry

The inhibitory power of many glycosidase inhibitors lies in their structural and electronic resemblance to the highly unstable transition states that occur during the enzymatic cleavage of glycosidic bonds. taylorandfrancis.comresearchgate.net Mannostatin B is no exception, though the precise nature of its mimicry is a subject of detailed study.

Mimicry of Oxocarbenium Ion Intermediate

Glycoside hydrolases, including α-mannosidases, proceed through a mechanism that involves a transition state with significant oxocarbenium ion character. researchgate.netsfu.cafigshare.com This state is characterized by a planar arrangement of the C5-O5-C1-C2 atoms of the mannose ring, which stabilizes the developing positive charge. researchgate.net While some inhibitors are designed to mimic this flattened oxocarbenium-ion-like transition state, studies on Mannostatin A, a closely related compound, suggest a different primary mechanism. nih.govacs.org Although the aminocyclopentitol core of mannostatins can adopt various conformations, its primary inhibitory action is thought to arise more from mimicking the covalent intermediate of the reaction pathway rather than the oxocarbenium ion transition state itself. nih.govrcsb.org

Resemblance to Covalently Linked Mannosyl Intermediate

Retaining glycoside hydrolases like GMII employ a two-step mechanism that involves the formation of a covalent glycosyl-enzyme intermediate. nih.govnih.gov X-ray crystallography studies of the related Mannostatin A bound to Drosophila Golgi α-mannosidase II (dGMII) have revealed that the inhibitor's five-membered ring adopts a ²T₁ twist envelope conformation. nih.govnih.gov This conformation is not a perfect match for the oxocarbenium ion transition state but instead shows a remarkable resemblance to the ¹S₅ skew boat conformation of the covalently linked mannosyl intermediate. nih.govacs.orgrcsb.org This suggests that Mannostatin B's inhibitory strength is largely derived from its ability to act as a stable analogue of this key reaction intermediate, effectively blocking the enzyme's catalytic cycle. researchgate.net

Detailed Binding Interactions and Active Site Analysis

The high-affinity binding of Mannostatin B to the active site of GMII is a result of a complex network of interactions involving key catalytic residues and specific functional groups on the inhibitor molecule.

Interactions with Catalytic Residues (e.g., Asp204, Asp341)

In the active site of dGMII, two aspartic acid residues, Asp204 and Asp341, play crucial roles as the catalytic nucleophile and the general acid/base catalyst, respectively. nih.gov Mannostatin B's amino group is strategically positioned to form important hydrogen bonds with these catalytic residues. nih.govnih.gov Specifically, the amino group interacts with the catalytic nucleophile Asp204 and the acid/base catalyst Asp341. nih.gov These interactions are critical for the inhibitor's potency, as they directly engage the machinery the enzyme uses for catalysis. The necessity of the amino group for inhibitory activity has been confirmed by structure-activity relationship (SAR) studies. nih.govuga.edu

Role of the Sulfoxide (B87167) Moiety in Binding Specificity

A unique feature of Mannostatin B is its methylsulfinyl (sulfoxide) group. ontosight.aiuga.edu This moiety contributes significantly to its binding affinity and specificity. nih.gov The oxygen atom of the sulfoxide group in Mannostatin B forms hydrogen bonds with two water molecules within the active site. One of these water molecules also interacts with Tyr269-OH and the inhibitor's amino group, while the other interacts with the backbone carbonyl of Arg876. nih.gov Furthermore, the sulfoxide oxygen makes a direct contact with the NH₂ group of Arg228. nih.gov These unique interactions, not present in Mannostatin A which has a thiomethyl group, help to compensate for the slight loss of hydrophobic interactions and contribute to the high, albeit slightly lower, inhibitory potency of Mannostatin B compared to Mannostatin A. nih.gov

Contributions of Hydroxyl and Amino Groups to Inhibitory Activity

The inhibitory activity of Mannostatin B is critically dependent on its hydroxyl and amino groups. nih.govnih.gov The cis-diol groups (hydroxyls on adjacent carbons) are essential for coordinating with a zinc ion present in the active site of GMII. nih.govnih.gov This coordination is a key feature for the binding of the natural substrate and potent inhibitors. researchgate.net The distances of these interactions are similar to those between the zinc ion and the amino acid residues that hold it in place, indicating a very tight interaction. nih.gov

The amino group, as previously mentioned, forms crucial hydrogen bonds with the catalytic residues Asp204 and Asp341, as well as with Tyr269. nih.govnih.gov SAR studies have consistently highlighted the importance of both the amino group and the cis-diols for the inhibitory activity of mannostatins. nih.govnih.govuga.edu The loss or modification of these groups leads to a significant reduction in inhibitory potency. nih.gov For instance, an analog lacking the thiomethyl group and with a different stereochemistry showed very poor inhibition, underscoring the importance of these specific functional groups and their precise spatial arrangement for effective binding. nih.gov

Influence of Specific Amino Acid Residues in the Active Site (e.g., Trp95, Phe206, Trp415, Tyr727, Arg228, Arg876)

The binding of Mannostatin B within the active site of Golgi α-mannosidase II (GMII) is a complex interplay of interactions with several key amino acid residues. These interactions are crucial for the potent inhibitory activity of the compound. X-ray crystallography and molecular docking studies have provided detailed insights into these interactions. nih.govnih.gov

A significant feature of the active site is a hydrophobic pocket formed by a cluster of aromatic residues, including Phenylalanine 206 (Phe206), Tryptophan 415 (Trp415), and Tyrosine 727 (Tyr727). nih.gov The thiomethyl group of Mannostatin A, a closely related compound, resides in this hydrophobic region. nih.gov In the case of Mannostatin B, the sulfinyl group's interaction with a water molecule appears to pull the methyl group away from Phe206, slightly reducing this specific interaction. nih.gov However, the hydrophobic interactions with this aromatic cluster remain a significant factor in inhibitor binding. nih.govsci-hub.se Tryptophan 95 (Trp95) forms the roof of the active site pocket and contributes to the binding by making a stacking interaction with the five-membered ring of the inhibitor. nih.govsci-hub.se

Arginine residues also play a critical role. The unique oxygen of the sulfoxide moiety in Mannostatin B forms contacts with the NH2 group of Arginine 228 (Arg228) and two water molecules. nih.gov One of these water molecules also interacts with Tyr269 and the amino group of Mannostatin B, while the other interacts with the backbone carbonyl of Arginine 876 (Arg876). nih.gov The interaction with the backbone carbonyl of Arg876 has been identified as being of high importance for the potency of mannostatin analogues. sci-hub.seresearchgate.netrcsb.org

The following table summarizes the key interactions between Mannostatin B and the specified amino acid residues in the active site of GMII.

| Amino Acid Residue | Type of Interaction with Mannostatin B |

| Trp95 | Forms the roof of the active site and has a stacking interaction with the inhibitor's five-membered ring. nih.govsci-hub.se |

| Phe206 | Part of a hydrophobic pocket that interacts with the inhibitor. nih.govsci-hub.se |

| Trp415 | Contributes to the hydrophobic pocket that accommodates parts of the inhibitor. nih.govsci-hub.se |

| Tyr727 | Forms part of the aromatic, hydrophobic region of the active site. nih.govsci-hub.se |

| Arg228 | The sulfoxide oxygen of Mannostatin B interacts with the NH2 group of this residue. nih.gov |

| Arg876 | The backbone carbonyl of this residue is crucial for the high potency of the inhibitor. nih.govsci-hub.seresearchgate.net |

These specific interactions highlight the precise molecular recognition that governs the inhibitory function of Mannostatin B. The combination of hydrophobic and polar contacts with these residues anchors the inhibitor firmly in the active site, preventing the enzyme from processing its natural substrate.

Zinc Ion Coordination in the Active Site

A critical element in the catalytic mechanism of Golgi α-mannosidase II, and consequently in its inhibition by Mannostatin B, is the presence of a zinc ion (Zn²⁺) in the active site. nih.govresearchgate.net This zinc ion is essential for catalysis and is coordinated by several amino acid residues of the enzyme, including His90, Asp92, Asp204, and His471. researchgate.net

Mannostatin B, like its analogue Mannostatin A, features a cis-diol group that is crucial for its inhibitory activity. nih.govnih.gov This diol group mimics the terminal part of the natural substrate and directly coordinates with the active site zinc ion. nih.govresearchgate.net The predominant and tightest interactions are formed between the O2 and O3 atoms of the inhibitor and the zinc ion, with interaction distances of approximately 2.1 - 2.2 Å. nih.gov These interactions are of similar strength to those between the zinc ion and the coordinating amino acid residues of the enzyme itself. nih.gov

This coordination with the zinc ion results in a T6 coordination geometry. nih.govnih.gov The strong chelation of the zinc ion by Mannostatin B effectively sequesters it, preventing its participation in the catalytic hydrolysis of the natural substrate. The stability of the inhibitor-enzyme complex is significantly enhanced by this metal coordination, which is reflected in the low temperature factors (B-factors) of the inhibitor's ring in crystallographic studies, indicating a very stable and well-defined position within the active site. nih.gov

The table below details the key aspects of the zinc ion coordination by Mannostatin B.

| Interacting Atoms on Mannostatin B | Coordination Details with Zn²⁺ | Significance |

| O2 and O3 of the cis-diol group | Form tight coordinate bonds with the active site zinc ion. nih.gov | This is a primary and essential interaction for the potent inhibition of the enzyme. nih.govnih.gov |

| Overall inhibitor structure | The coordination with the zinc ion helps to stabilize the bound conformation of the inhibitor in the active site. nih.gov | This stable binding prevents the enzyme from carrying out its normal catalytic function. nih.gov |

In essence, the ability of Mannostatin B to effectively chelate the active site zinc ion is a cornerstone of its molecular mechanism as a powerful enzyme inhibitor.

Synthetic Approaches to Mannostatin B and Its Analogues

Total Synthesis Strategies

Total synthesis provides a crucial pathway to access not only the natural product itself but also its isomers and analogues for detailed biological evaluation. Key strategies have emerged, primarily utilizing carbohydrate or cyclitol precursors.

Myo-inositol, a readily available and stereochemically rich carbocycle, serves as a popular starting material for the synthesis of mannostatin B. nih.govnih.gov A notable synthesis of both mannostatin A and B, along with their respective (S)-sulfinyl diastereoisomers, was successfully achieved from myo-inositol. nih.gov This approach validates the utility of myo-inositol as a versatile precursor for aminocyclopentanols of biological significance. researchgate.net

A key transformation in syntheses starting from myo-inositol involves an aldol (B89426) condensation. nih.gov Specifically, a dialdehyde (B1249045) derived from myo-inositol is condensed with nitromethane (B149229). nih.gov This reaction establishes the carbon framework and introduces the nitrogen functionality necessary for the final aminocyclopentitol structure. The synthesis of mannostatin A (and by extension, its diastereomer mannostatin B) and its isomers has been accomplished from myo-inositol for the first time in their tetra-N,O-acetyl derivatives. researchgate.net

D-ribonolactone, a derivative of the carbohydrate D-ribose, has proven to be a versatile chiral building block for the total synthesis of numerous natural products, including mannostatins. researchgate.netresearchgate.net Its inherent chirality and functionality make it an attractive starting point for constructing complex molecules. researchgate.net

The construction of the mannostatin core relies on key carbon-carbon and carbon-heteroatom bond-forming reactions. Chemists have successfully applied free radical cyclizations, aldol condensations, and palladium-catalyzed reactions to achieve these transformations.

Free Radical Cyclization : Tributyltin hydride-mediated free radical cyclization represents an effective method for preparing the carbocyclic core of mannostatin analogues. tandfonline.comtandfonline.com This strategy typically involves the intramolecular cyclization of acyclic, unsaturated dithioacetals derived from sugars like D-ribose or D-glucose. tandfonline.comtandfonline.com The cyclization of these precursors, often tethered to an oxime ether, proceeds in good yield to form the desired cyclopentane (B165970) ring system, providing access to novel mannostatin analogues. tandfonline.com The reaction is a kinetically controlled 5-exo-trig ring closure. tandfonline.com

Aldol Condensation : The aldol condensation is a fundamental carbon-carbon bond-forming reaction used in the synthesis of mannostatin B. nih.govwikipedia.org It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone. sigmaaldrich.combyjus.com In the context of mannostatin synthesis from myo-inositol, a key step is the aldol condensation of nitromethane with a dialdehyde precursor. nih.gov This reaction is typically performed under basic conditions, where a base such as hydroxide (B78521) abstracts an alpha-hydrogen to form an enolate, which then acts as the nucleophile. byjus.commagritek.com The resulting aldol addition product can then be further elaborated to the final target.

Palladium Catalysis : Palladium-catalyzed reactions have been instrumental in developing general strategies for synthesizing aminocyclopentitol glycosidase inhibitors like mannostatin. researchgate.netacs.org A cornerstone of this approach is a palladium-catalyzed ionization/cyclization reaction that can be used to form the core oxazolidinone structure from meso-alkenediols. researchgate.net This methodology provides a powerful tool for constructing the cyclopentane framework with high stereocontrol. acs.orgstanford.edu Palladium(0) catalysis has also been employed for neutral alkylations and other transformations that are valuable in the synthesis of mannostatin analogues. acs.org

Alternative Synthetic Pathways (e.g., from D-ribonolactone)

Preparation of Mannostatin B Derivatives for Structure-Activity Relationship (SAR) Studies

To understand the molecular basis of its inhibitory activity, various derivatives and analogues of mannostatin B have been synthesized and studied. These structure-activity relationship (SAR) studies are crucial for identifying the key structural features required for potent and selective enzyme inhibition. nih.gov

Chemical modification of the mannostatin core, synthesized from precursors like myo-inositol, has been a primary strategy for SAR studies. researchgate.net Analogues of mannostatin A and B were synthesized to probe the importance of the thiomethyl substituent and other functional groups for inhibiting Golgi mannosidase II. nih.govacs.org For instance, mannostatin B (compound 2), which has a sulfoxide (B87167) group, is only fourfold less potent than mannostatin A, which has a thioether. nih.gov The oxygen of the sulfoxide in mannostatin B makes unique hydrogen bond interactions with the enzyme that may compensate for the loss of certain hydrophobic interactions seen with mannostatin A. nih.gov

An enantiodivergent strategy, starting from (S)-4-((tert-butyldimethylsilyl)oxy)-2-cyclopentenone, has been used to synthesize 2-epimannostatin A and its enantiomer, as well as their positional isomers, to further probe these relationships. acs.org These studies reveal that the 4-aminocyclopentane-1,2,3-triol structure plays a major role in the interaction with the target enzyme. nih.gov

Table 1: Summary of Research Findings on Mannostatin B Synthesis

| Synthetic Aspect | Key Precursor(s) | Key Reactions/Strategies | Findings and Significance | Citations |

|---|---|---|---|---|

| Synthesis from Cyclitols | myo-Inositol | Aldol condensation of a derived dialdehyde with nitromethane. | Provides a route to mannostatin A, B, and their isomers; confirms the aminocyclopentanetriol core is crucial for activity. | nih.govresearchgate.netnih.gov |

| Alternative Pathways | D-Ribonolactone | Multi-step synthesis featuring intramolecular cyclization. | Establishes D-ribonolactone as a versatile chiral pool starting material for mannostatin synthesis. | researchgate.netresearchgate.netcapes.gov.br |

| Specific Reactions | Sugar-derived dithioacetals | Tributyltin hydride mediated free radical cyclization (5-exo-trig). | Efficiently constructs the cyclopentane core for mannostatin analogues. | tandfonline.comtandfonline.com |

| Specific Reactions | meso-Alkenediols | Palladium-catalyzed ionization/cyclization. | A general and stereocontrolled strategy for synthesizing the aminocyclopentitol core. | researchgate.netacs.org |

| SAR Studies | myo-Inositol, (S)-4-((tert-butyldimethylsilyl)oxy)-2-cyclopentenone | Chemical modification, enantiodivergent synthesis. | Synthesized various analogues (e.g., modifying the C-5 substituent) to map interactions in the enzyme's active site. | researchgate.netnih.govacs.org |

Structure Activity Relationship Sar Studies of Mannostatin B and Its Analogues

Impact of Thiomethyl/Sulfoxide (B87167) Modifications on Inhibitory Potency and Selectivity

The C1 substituent, a defining feature of the mannostatin family, plays a crucial role in modulating inhibitory activity. Mannostatin A features a thiomethyl (-SMe) group, while Mannostatin B is its corresponding sulfoxide (-S(O)Me). uga.eduunifi.it Studies comparing these and other analogues have revealed the significance of this moiety for high-affinity binding.

The thiomethyl group of Mannostatin A, a feature not seen in other glycosidase inhibitors, is critical for potent inhibition. nih.gov Its removal, as in the analogue 1-deoxyaminocyclopentitetrol, results in a very poor inhibitor, underscoring the importance of the interactions made by this group within the enzyme's binding site. nih.govnih.gov The thiomethyl group resides in a hydrophobic pocket of the enzyme formed by amino acid residues such as Phe206, Trp415, and Tyr727. nih.gov This hydrophobic interaction is a key contributor to the inhibitor's high potency. researchgate.net

To further probe the role of the C1 substituent, analogues were synthesized where the thiomethyl group was replaced with hydroxyl (-OH) or methoxy (B1213986) (-OMe) groups. uga.edu The hydroxyl-containing analogue showed a nearly 1000-fold increase in potency compared to the deoxy version, though it was still less potent than Mannostatin A. nih.gov The methoxy-containing derivative was a more potent inhibitor than the hydroxyl analogue, but still weaker than Mannostatin A. uga.edu These findings highlight that while other functionalities can be accommodated, the thiomethyl group provides optimal interactions for potent inhibition. nih.govresearchgate.net

Inhibition Constants (Ki) of Mannostatin A, B, and Analogues for dGMII

This table summarizes the inhibitory potency of Mannostatin A, Mannostatin B, and several synthetic analogues against drosophila Golgi α-mannosidase II (dGMII), illustrating the impact of modifications at the C1 position.

| Inhibitor | C1 Substituent | Ki (nM) | Reference |

|---|---|---|---|

| Mannostatin A | -SMe | 36 | uga.edu |

| Mannostatin B | -S(O)Me | 249 | uga.edu |

| 1-Deoxyaminocyclopentitetrol | -H | 265,000 | uga.edu |

| Hydroxy Analogue | -OH | 299 | uga.edu |

| Methoxy Analogue | -OMe | 76 | uga.edu |

Role of Ring Structure and Stereochemistry in Enzyme Recognition

The five-membered aminocyclopentitol core of Mannostatin B is a fundamental element for its inhibitory activity, serving as a stable mimic of the flattened, carbocationic transition state intermediate formed during enzymatic mannose hydrolysis. uga.edu The flexibility of this cyclopentane (B165970) ring is a key characteristic; molecular dynamics simulations and NMR studies have shown that in solution, the ring is flexible. acs.org However, upon binding to the enzyme, Mannostatin A adopts a specific ²T₁ twist envelope conformation. nih.govacs.org This bound conformation is believed to mimic a covalent mannosyl-enzyme intermediate, which adopts a ¹S₅ skew boat conformation, rather than the oxocarbenium ion-like transition state. nih.govacs.org

The stereochemistry of the substituents on the ring is absolutely critical for enzyme recognition. The spatial arrangement of the hydroxyl and amino groups must align with the binding pockets of the enzyme's active site. X-ray crystallography has shown that the five-membered ring is oriented in the active site with its thiomethyl group residing in a hydrophobic region and the polar hydroxyl and amino groups forming crucial hydrogen bonds. nih.gov For instance, a stacking interaction occurs between the five-membered ring and the residue Trp95, which forms the roof of the active site pocket. nih.gov The precise stereochemical match between the aminocyclopentitol and the enzyme is a determinant of strong inhibition. researchgate.net

Importance of Hydroxyl Group Positioning (e.g., C1, C2, C3 deoxy-derivatives)

The hydroxyl groups of Mannostatin B are essential for its inhibitory function, primarily through their interaction with a zinc ion in the active site of Class 2 α-mannosidases like Golgi α-mannosidase II. nih.gov The O2 and O3 hydroxyls form tight coordinating interactions with the catalytic zinc ion, with bond distances similar to those holding the zinc ion within the protein itself. nih.govresearchgate.net These interactions are a key component for the proper binding of the inhibitor. researchgate.net

Structure-activity relationship data have consistently pointed to the importance of the cis-diols for inhibitory activity. nih.gov The synthesis and evaluation of deoxy derivatives have confirmed this dependency. For example, the synthesis of 3,4-anhydro and 3,4-bis-epi-mannostatin analogues demonstrated altered activity; while the bis-epi-mannostatin was a modest competitive inhibitor, the anhydro derivative acted as a time-dependent inactivator, highlighting how changes to the hydroxyl presentation affect the mode of inhibition. researchgate.net The removal of hydroxyl groups disrupts the critical coordination with the zinc cofactor and hydrogen bonding network within the active site, leading to a significant loss of potency.

Effects of Amino Functionality Modifications

The amino group on the cyclopentane ring is another key pharmacophoric element, participating in a network of interactions within the enzyme's active site. nih.gov It forms hydrogen bonds with the acid-base catalyst Asp341, the catalytic nucleophile Asp204, and Tyr269. nih.gov

Despite its importance, modifications to the primary amine of mannostatin itself have been found to have only marginal effects on inhibitory potency. researchgate.net For example, an N-benzylmannostatin analogue was synthesized and found to exhibit good competitive inhibition of jack bean α-mannosidase, although it was less potent than Mannostatin A. nih.govresearchgate.net This suggests that the active site can accommodate some bulk at this position, but that the primary amine provides optimal interactions. In contrast, similar N-substitutions on a simpler aminocyclopentitetrol core (lacking the thiomethyl group) led to significantly improved inhibitors, indicating that the contribution of the amino group modification is context-dependent. researchgate.net

Identification of Key Pharmacophoric Elements for Mannosidase Inhibition

Based on extensive SAR studies, a clear pharmacophore for potent mannosidase inhibition by Mannostatin B and its analogues has been established. The key elements are:

The Aminocyclopentitol Ring: A five-membered carbocyclic core that acts as a transition-state mimic. uga.edu Its specific conformation when bound is crucial for aligning the other functional groups for optimal interaction. nih.gov

The C1-Substituent: The thiomethyl group of Mannostatin A, or related groups like the sulfoxide in Mannostatin B, is critical for high-affinity binding. This group interacts with a distinct hydrophobic pocket in the enzyme active site. nih.govnih.govresearchgate.net Its absence leads to a dramatic decrease in potency. nih.gov

The cis-Diol System: The hydroxyl groups at the C2 and C3 positions are essential. They are responsible for coordinating with the active site zinc ion, a hallmark interaction for this class of inhibitors. nih.govresearchgate.net

The Amino Group: The C5-amino group is vital for anchoring the inhibitor in the active site through a network of hydrogen bonds with key catalytic residues like Asp204 and Asp341. nih.gov

Together, these elements create a molecule that fits snugly into the mannosidase active site, effectively blocking the enzyme from processing its natural substrate. The hydrophobic interaction provided by the C1-substituent and the polar, coordinating interactions from the diol and amino groups are the primary determinants of the high potency observed in the mannostatin family of inhibitors. researchgate.net

Biological Significance and Applications in Research

Modulation of N-Glycosylation Pathways in Cellular Models

Mannostatin B exerts its primary biological effect by inhibiting mannosidases, key enzymes in the processing of N-glycans within the endoplasmic reticulum (ER) and Golgi apparatus. ontosight.ai This inhibition leads to distinct alterations in the glycosylation patterns of proteins, providing researchers with a method to study the consequences of these changes. ontosight.ai

Alteration of Glycosylation Patterns in Endoplasmic Reticulum and Golgi

The N-glycosylation pathway is a highly regulated process that begins in the ER and continues in the Golgi complex. mdpi.com It involves the sequential trimming of glucose and mannose residues from a precursor oligosaccharide attached to newly synthesized proteins. mdpi.comfrontiersin.org Mannostatin B specifically targets and inhibits Golgi α-mannosidase II, an enzyme that acts later in the N-glycan processing pathway. nih.govnih.gov This enzyme is responsible for cleaving α(1-3) and α(1-6) linked mannosyl residues from the GlcNAcMan5GlcNAc2 intermediate. nih.govnih.gov By blocking this step, mannostatin B effectively halts the maturation of N-glycans from high-mannose to complex types. nih.govnih.gov

Accumulation of Hybrid-Type Oligosaccharides

A direct consequence of Golgi α-mannosidase II inhibition by mannostatin B is the accumulation of hybrid-type oligosaccharides on glycoproteins. nih.govnih.gov In cellular models, such as influenza virus-infected Madin-Darby canine kidney (MDCK) cells, treatment with mannostatin A (a closely related compound) prevented the formation of complex-type oligosaccharides on viral glycoproteins and led to the build-up of hybrid structures. nih.govnih.gov This occurs because the trimming of mannose residues is stalled, but subsequent glycosyltransferases can still add other sugars, resulting in these characteristic hybrid glycans. nih.govnih.gov

Use as a Biochemical Probe for Glycoprotein (B1211001) Processing Studies

The specific and potent inhibitory action of mannostatin B makes it an excellent biochemical probe for investigating the complex processes of glycoprotein synthesis and function. nih.govnih.gov Its ability to induce specific changes in glycan structures allows researchers to explore the roles of these structures in various cellular events.

Investigations into Cell-Cell Interactions and Immune Responses

Altered glycosylation patterns on the cell surface can significantly impact cell-cell recognition and immune responses. ontosight.ai While direct studies specifying mannostatin B's effect on these interactions are part of broader research into glycosidase inhibitors, the principle remains that by modifying cell surface glycans, inhibitors like mannostatin B can be used to probe the roles of specific carbohydrate structures in these processes. ontosight.ai The initiation of T-cell and B-cell interactions, for example, is a critical step in the adaptive immune response and is influenced by cell surface glycoproteins. nih.govmdpi.comfrontiersin.org

Research into Aberrant Glycosylation in Disease Models (excluding human trials)

Aberrant glycosylation is a known hallmark of various diseases, including certain cancers and congenital disorders of glycosylation (CDG). ontosight.aimdpi.comclinexprheumatol.org Mannostatin B and its analogs are valuable research tools in this area as they can mimic some of the glycosylation defects observed in these conditions.

In the context of cancer research, abnormal cell surface oligosaccharides are often associated with oncogenic transformation and metastasis. nih.gov Inhibitors of Golgi α-mannosidase II, like mannostatin A and B, provide a means to block these transformation-associated changes in glycan structures, offering a potential avenue for research into anticancer therapies. nih.govresearchgate.net

In the study of congenital disorders of glycosylation, which are a group of rare genetic diseases, various in vitro and in vivo models are employed. mdpi.comfor2509.de These models, including patient-derived cell lines, are used to understand the molecular mechanisms of the disease and to test potential therapeutic strategies. mdpi.com While not a direct treatment, mannostatin B could be used in these models to dissect the specific consequences of blocking mannosidase activity, which is relevant to certain types of CDG. mdpi.comresearchgate.net For instance, research on PMM2-CDG, the most common type, utilizes various cell models to study the effects of deficient phosphomannomutase 2 activity, which ultimately leads to reduced levels of mannose donors for glycosylation. for2509.de

Table 1: Effects of Mannostatin B on N-Glycosylation

| Cellular Process | Effect of Mannostatin B | Resulting Glycan Structure |

| N-Glycan Processing | Inhibition of Golgi α-mannosidase II nih.govnih.gov | Prevents trimming of α(1-3) and α(1-6) mannose residues nih.govnih.gov |

| Glycan Maturation | Blocks conversion of high-mannose to complex N-glycans nih.govnih.gov | Accumulation of hybrid-type oligosaccharides nih.govnih.gov |

Table 2: Research Applications of Mannostatin B

| Research Area | Application of Mannostatin B | Key Findings/Insights |

| Glycoprotein Processing | As a biochemical probe to inhibit specific enzymatic steps nih.govnih.gov | Elucidation of the roles of specific glycan structures in protein function |

| Cellular Interactions | To modify cell surface glycans and study the impact on cell-cell recognition ontosight.ai | Understanding the carbohydrate-dependent nature of cellular adhesion and immune cell interactions |

| Protein Stability | To generate specific glycoforms for stability analysis nih.gov | Determining the contribution of N-glycans to protein folding and structural integrity |

| Disease Modeling | To mimic aberrant glycosylation seen in cancer and CDG nih.govmdpi.com | Investigating the pathological consequences of altered glycosylation and exploring potential therapeutic targets |

Impact on Oncogene-Induced Changes in Cell Surface Oligosaccharides

Oncogenic transformation of cells frequently leads to alterations in the carbohydrate structures (oligosaccharides) on the cell surface. nih.govnih.gov These changes are significant markers of tumor progression and metastasis. nih.gov Mannostatin B, as an inhibitor of Golgi α-mannosidase II, provides a valuable tool to block these oncogene-induced changes. nih.govnih.gov

Inhibition of Golgi α-mannosidase II by compounds like Mannostatin B disrupts the N-glycan processing pathway. nih.govnih.gov Specifically, it prevents the trimming of mannose residues from the GlcNAcMan5GlcNAc2 intermediate, leading to an accumulation of hybrid-type oligosaccharides. nih.gov This alteration can interfere with the formation of complex N-glycans that are often associated with a cancerous state. uga.edu Research has demonstrated that by blocking these changes, mannostatin A, a closely related compound, can inhibit the invasive properties of melanoma cells in laboratory settings. researchgate.net

The ability of Mannostatin B to modify the glycosylation patterns of proteins has significant implications for cell-cell interactions and immune responses, both of which are critical in cancer biology. ontosight.ai By altering the cell surface glycan landscape, Mannostatin B can potentially modulate the metastatic potential of tumor cells. researchgate.net

Differentiation of Lysosomal Storage Disease Models

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, often due to deficient lysosomal hydrolases. frontiersin.orgnih.gov This leads to the accumulation of undigested or partially digested macromolecules within the lysosomes. frontiersin.org Alpha-mannosidosis is a specific LSD resulting from a deficiency of lysosomal α-mannosidase, leading to the accumulation of mannose-rich oligosaccharides. capes.gov.brmdpi.com

Mannostatin B serves as a critical research tool in the study of LSDs like α-mannosidosis. By inhibiting lysosomal α-mannosidase, it can induce a "phenocopy" of the disease in cell culture or animal models. uga.edu This allows researchers to study the pathological mechanisms of the disease and to screen for potential therapeutic agents. The use of such models is crucial for developing and evaluating novel treatments, including enzyme replacement therapies and substrate reduction therapies. frontiersin.orgscantox.com

Furthermore, the ability to induce a disease state with a compound like Mannostatin B helps in differentiating the roles of various α-mannosidases within the cell (e.g., lysosomal vs. Golgi mannosidases) and understanding their specific contributions to cellular homeostasis and disease. nih.gov

Comparison with Other Glycosidase Inhibitors as Research Tools

Mannostatin B belongs to a broader class of glycosidase inhibitors that are widely used in research. A comparison with other prominent inhibitors like swainsonine (B1682842) and kifunensine (B1673639) highlights the unique advantages and specific applications of each.

| Inhibitor | Target Enzyme(s) | Primary Effect on N-Glycan Processing | Key Research Applications |

| Mannostatin B | Golgi α-mannosidase II, Lysosomal α-mannosidase uga.edunih.gov | Blocks trimming of mannose residues late in the pathway, leading to hybrid-type glycans. nih.gov | Studying oncogene-induced cell surface changes, modeling lysosomal storage diseases. nih.govuga.edu |

| Swainsonine | Golgi α-mannosidase II, Lysosomal α-mannosidase uga.edusci-hub.se | Similar to Mannostatin B, inhibits Golgi α-mannosidase II, causing accumulation of hybrid-type glycans. uga.edunih.gov | Cancer research, immunology, and creating models of α-mannosidosis. uga.edusci-hub.se |

| Kifunensine | Class I α-mannosidases (ER mannosidase I) nih.govresearchgate.net | Acts earlier in the N-glycosylation pathway, blocking the trimming of Man9 oligosaccharides to Man5. nih.gov | Production of recombinant proteins with uniform high-mannose glycans, studying ER-associated degradation. nih.govresearchgate.net |

Swainsonine , like Mannostatin B, is a potent inhibitor of Golgi α-mannosidase II and also inhibits the lysosomal α-mannosidase. uga.edusci-hub.se This results in a similar biological outcome, namely the accumulation of hybrid-type N-glycans and the induction of a phenocopy of α-mannosidosis. uga.edu Both have been instrumental in cancer research for their ability to modulate tumor cell surface glycosylation. uga.edusci-hub.se Mannostatin B and its counterpart, mannostatin A, are notable for being among the first non-azasugar type inhibitors discovered with an aminocyclopentitol structure and are reversible, competitive inhibitors. nih.govnih.gov

Kifunensine , in contrast, inhibits class I α-mannosidases, which act earlier in the N-glycan processing pathway within the endoplasmic reticulum. nih.gov Its application leads to the production of proteins with predominantly high-mannose N-glycans (Man8/9GlcNAc2). nih.gov This makes kifunensine a valuable tool for producing therapeutic antibodies with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC), as the absence of fucose on the N-glycans improves their binding to Fc receptors on immune cells. nih.govresearchgate.net While both Mannostatin B and kifunensine are glycosidase inhibitors, they target different stages of the glycosylation pathway, leading to distinct alterations in the final glycan structures and thus have different primary research applications. uga.edunih.gov

Advanced Characterization and Computational Investigations of Mannostatin B

Crystallographic Studies of Mannostatin B-Enzyme Complexes

Crystallographic studies have been instrumental in revealing the atomic-level details of how Mannostatin B and its analogs interact with their target enzymes, primarily Golgi α-mannosidase II (GMII). These studies provide a static yet high-resolution snapshot of the bound state, offering critical insights into the inhibitor's mechanism of action.

Table 1: Crystallographic Data for dGMII-Mannostatin B Complex

| Parameter | Value |

| PDB ID | 3DX2 rcsb.org |

| Resolution (Å) | 1.40 rcsb.org |

| R-Value Work | 0.142 rcsb.org |

| R-Value Free | 0.164 rcsb.org |

| Total Structure Weight (kDa) | 120.32 rcsb.org |

| Atom Count | 9,547 rcsb.org |

Elucidation of Conformational Changes Upon Binding

A key finding from crystallographic studies is the significant conformational change that Mannostatin A, a closely related analog of Mannostatin B, undergoes upon binding to dGMII. In its unbound state in solution, the five-membered ring of Mannostatin A is flexible. nih.govacs.org However, when bound to the enzyme, it adopts a high-energy 2T1 twist envelope conformation. nih.govacs.org This bound conformation is not significantly populated in solution, indicating that the enzyme active site stabilizes a specific, otherwise unfavorable, conformer of the inhibitor. nih.govacs.org This induced fit is stabilized by interactions with the active site, including coordination to a zinc ion and hydrogen bonding. nih.gov

Interestingly, substrate binding to a nucleophile mutant of dGMII (D204A) did not result in any noticeable conformational change in the enzyme itself. pnas.org However, studies with 1-thio-linked mannosides suggest that the binding of the mannoside to the active site is facilitated by steric hindrance from and the formation of strong hydrogen bonds to Asp204, which forces the mannoside into a high-energy B2,5 conformation. nih.gov This highlights the active role of the enzyme in distorting the ligand into a conformation that is presumably relevant to the catalytic process.

Mapping Protein-Ligand Interaction Networks

The high-resolution crystal structure of the dGMII-Mannostatin B complex allows for a detailed mapping of the interactions that anchor the inhibitor in the active site. rcsb.org A crucial interaction for the high potency of these inhibitors is with the backbone carbonyl of Arginine 876 (Arg876). rcsb.orgnih.gov

The thiomethyl group, a key feature of Mannostatins, plays a critical role in enhancing binding affinity. nih.govacs.org This group engages in hydrophobic interactions with an aromatic pocket near the cleavage site. rcsb.orgnih.gov Specifically, the thiomethyl moiety can interact with the aromatic residues of Phenylalanine 206 (Phe206) and Tyrosine 727 (Tyr727). nih.gov

Furthermore, the cis-diol group of Mannostatin A (and by extension, Mannostatin B) coordinates with the active site zinc ion (Zn2+), mimicking the interaction of the natural substrate. nih.gov The protonated amino group is positioned to form a hydrogen bond with Aspartate 204 (Asp204). nih.gov Differences in the hydration of the protein-ligand complexes are also significant determinants of the plasticity and selectivity of inhibitor binding. rcsb.orgnih.gov

Table 2: Key Interactions in the dGMII-Mannostatin Complex

| Interacting Residue/Ion | Type of Interaction |

| Arg876 (backbone carbonyl) | Hydrogen Bond rcsb.orgnih.gov |

| Aromatic Pocket (Phe206, Tyr727) | Hydrophobic Interaction rcsb.orgnih.govnih.gov |

| Zn2+ | Coordination nih.gov |

| Asp204 | Hydrogen Bond nih.gov |

Computational Chemistry and Molecular Modeling

Computational methods, including molecular dynamics simulations, docking studies, and QSAR model development, complement experimental techniques by providing dynamic and predictive insights into the behavior of Mannostatin B and its interactions with target enzymes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to study the flexibility of Mannostatin A in solution. These simulations revealed that the five-membered ring of Mannostatin A is quite flexible, exploring pseudo-rotational itineraries between 2T3 and 5E, and 2T3 and 4E conformations. nih.govacs.org This computational finding reinforces the crystallographic observation that the enzyme selects and stabilizes a specific, high-energy conformation of the inhibitor upon binding. nih.govacs.org

MD simulations are also crucial for understanding the broader dynamics of the enzyme-inhibitor complex. For instance, simulations of monoamine oxidase B (MAO B), another important drug target, have shown that the surrounding lipid bilayer can regulate the accessibility of the active site by controlling the fluctuations of key loops at the entrance. nih.gov While not directly on Mannostatin B, these studies highlight the power of MD in revealing the environmental factors that can influence inhibitor binding. nih.gov Furthermore, MD simulations can be used to refine enzyme structures for subsequent docking studies, as the pH of crystallization may differ from the pH of enzymatic assays, potentially altering the active site's conformation and protonation states. uminho.pt

Docking Studies

Docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor. These studies have been utilized to rationalize the binding modes of Mannostatin analogs and other inhibitors to Golgi α-mannosidase II. researchgate.net For instance, docking calculations for dGMII were performed by centering the receptor box on the Zn2+ cofactor. researchgate.net In these calculations, the catalytic acid residue (Asp341 in dGMII) was modeled in its protonated form, which is consistent with its role as a general acid in the enzyme's catalytic cycle. researchgate.net

Docking studies have also been used to investigate the unexpected finding that an N-benzyl analog of Mannostatin A is a poorer inhibitor than the parent compound, despite predictions of a favorable π-π stacking interaction with Tyr269. nih.gov Careful examination of the crystal structure, informed by docking, was necessary to understand this result. nih.gov It has been noted, however, that attempts to find new inhibitor leads for GMII through in silico docking of large commercial libraries have been largely unsuccessful, highlighting the challenges in accurately predicting binding for this complex system. ebi.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For inhibitors of Golgi α-mannosidase II, developing predictive QSAR models has proven challenging. researchgate.net Early attempts to create QSAR models for both GMII and lysosomal α-mannosidase (LMan) did not achieve the desired accuracy. researchgate.net

The complexity of the interactions, including the flexibility of the inhibitors and the induced-fit nature of the binding, likely contributes to the difficulty in developing robust QSAR models. nih.gov The development of reliable QSAR models requires careful practices, including appropriate validation and definition of the model's applicability domain. u-strasbg.fr For complex systems like Mannostatin B and its target enzymes, a combination of experimental data and advanced computational techniques, such as those described above, is necessary to guide the design of more potent and selective inhibitors. sci-hub.se

Pharmacophore Identification and Virtual Screening for Novel Ligands

The search for novel and more selective enzyme inhibitors often begins with understanding the key molecular features responsible for binding. This is the principle behind pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. unina.it Computational methods play a pivotal role in the high-throughput discovery and optimization of new lead compounds, especially when the three-dimensional structure of the target protein is known. nih.gov

Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the protein's binding site (structure-based). unina.itschrodinger.com For Golgi α-mannosidase II (GMII), the target of Mannostatin B, structure-based approaches are viable due to the availability of its crystal structure. nih.gov These models define the spatial arrangement of features like hydrogen-bond donors, hydrogen-bond acceptors, hydrophobic regions, and charged centers that are critical for binding. researchgate.net

Once a pharmacophore hypothesis is established, it can be used for virtual screening (VS). wikipedia.org This computational technique involves searching large libraries of small molecules to identify those that match the pharmacophore model. wikipedia.orgnih.gov The process filters enormous chemical databases down to a manageable number of promising candidates that can then be synthesized or purchased for experimental testing. wikipedia.org Hits from the virtual screen are typically docked into the protein's binding site computationally to predict their binding orientation and affinity, helping to rank them for further investigation. nih.govchemrevlett.com This combined approach of pharmacophore modeling and virtual screening accelerates the discovery of novel chemotypes that are likely to bind to the target receptor, moving beyond the scaffolds of known inhibitors like Mannostatin B. schrodinger.com

Identification of Potential Allosteric Binding Sites

While Mannostatin B is a potent inhibitor that targets the active site of GMII, developing inhibitors with greater selectivity remains a challenge due to the structural similarity between the active sites of related enzymes, such as lysosomal α-mannosidase. sci-hub.se One strategy to overcome this is to target allosteric sites—pockets on the enzyme surface distinct from the active site. sci-hub.sediva-portal.org Binding of a small molecule to an allosteric site can modulate the enzyme's activity, often with higher specificity than active-site inhibitors.

Computational methods are instrumental in identifying such sites. nih.gov Using the crystal structure of Drosophila melanogaster Golgi α-mannosidase II (dGMII), a model enzyme for its human homologue, researchers have successfully identified a potential allosteric binding pocket. nih.govresearchgate.net Software applications like the Site Finder module in MOE (Molecular Operating Environment) or servers like DoGSite Scorer can analyze the protein's surface to detect cavities that could serve as binding pockets. nih.gov

A study successfully identified a potential allosteric site on dGMII and compared its properties to the known active site. nih.gov The identified pocket was then used to build a protein-based pharmacophore model, which subsequently guided a virtual screening campaign to find novel, non-competitive inhibitors. nih.govresearchgate.net This demonstrates a powerful, computer-aided drug design workflow for discovering allosteric modulators of GMII. nih.gov

Table 1: Comparison of Active Site vs. Potential Allosteric Site Properties of dGMII

| Property | Active Site | Potential Allosteric Site |

| Volume (ų) ** | 295 | 391 |

| Surface (Ų) | 417 | 569 |

| Lipophilic Surface (Ų) ** | 158 | 277 |

| Druggability Score | 0.73 | 0.81 |

| Key Residues | Asp92, Asp204, Asp341, His471 | Glu459, Arg462, Lys967 |

| Data sourced from computational analysis of the dGMII protein structure. nih.gov |

Enzyme Kinetics Methodologies for Inhibition Analysis

Enzyme kinetics studies are fundamental to characterizing the potency and mechanism of an inhibitor like Mannostatin B. khanacademy.org The inhibitory activity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. nih.gov

The mechanism of inhibition can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations. sci-hub.se The data are often visualized using a Michaelis-Menten plot (reaction rate vs. substrate concentration) or its linearized form, the Lineweaver-Burk plot (1/rate vs. 1/[substrate]). khanacademy.org The patterns observed in these plots reveal the type of inhibition:

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. basicmedicalkey.comlibretexts.org In this mode, the maximum velocity (Vₘₐₓ) of the reaction is unchanged, but the apparent Michaelis constant (Kₘ) increases. basicmedicalkey.com

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site (an allosteric site). libretexts.org This type of inhibition reduces the Vₘₐₓ but does not affect the Kₘ. khanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. sci-hub.se This leads to a decrease in both Vₘₐₓ and the apparent Kₘ. basicmedicalkey.com

Mannostatin B, like its analog Mannostatin A, is a known inhibitor of Class II α-mannosidases. nih.gov Kinetic studies have been performed to determine its inhibitory strength against various mannosidases. For example, its Kᵢ value against human lysosomal α-mannosidase (hLM) and human core α-1,6-specific mannosidase (hEpman) has been determined, showing it to be a potent inhibitor of these enzymes. nih.gov These kinetic analyses are crucial for understanding the inhibitor's biological activity and for comparing its efficacy to other compounds. uga.edu

Table 2: Inhibition Constants (Kᵢ) of Mannostatin B Against Human Lysosomal α-Mannosidases

| Enzyme | Kᵢ (µM) |

| hLM (MAN2B1) | Not specified, but significant inhibition observed |

| hEpman (MAN2B2) | 0.6 |

| Data obtained from inhibition studies using p-nitrophenyl-α-D-mannopyranoside as the substrate. nih.gov |

Future Directions in Mannostatin B Research

Design and Synthesis of More Potent and Selective Mannostatin B Analogues

The quest for enhanced therapeutic potential has spurred significant research into the design and synthesis of Mannostatin B analogues with improved potency and selectivity. Mannostatins A and B, naturally produced by Streptoverticillium verticillus, are potent inhibitors of class II α-mannosidases. nih.gov These enzymes, particularly Golgi α-mannosidase II (GMII), play a crucial role in the N-glycan processing pathway, which is often altered in cancer cells. nih.govdntb.gov.ua Inhibition of GMII can block these cancer-associated changes, highlighting the therapeutic potential of its inhibitors. nih.govdntb.gov.ua

Initial synthetic efforts focused on creating analogues to understand the structure-activity relationships. For instance, mannostatins A and B, along with their enantiomers and diastereoisomers, were synthesized from myo-inositol to study their inhibitory effects on jack bean α-mannosidase. nih.gov These studies revealed that the 4-aminocyclopentane-1,2,3-triol structure is fundamental for enzyme interaction. nih.gov Further research has explored modifications at various positions of the mannostatin core. The synthesis of deoxy derivatives of mannostatin A showed that while the 1- and 2-deoxy analogues retained some inhibitory activity, the 3-deoxy derivative was inactive, underscoring the importance of the hydroxyl groups. researchgate.net

A key structural feature of Mannostatin B is the methylsulfinyl group. uga.edu To investigate its role, analogues with different substituents at the C-5 position have been synthesized. nih.gov A comparative study of Mannostatin A (with a thiomethyl group) and Mannostatin B revealed that the nearly 7500-fold difference in inhibitory potency against Drosophila GMII (dGMII) is due to the interactions of these C-5 substituents. nih.gov X-ray crystallography has shown that the sulfinyl group of Mannostatin B interacts with a water molecule, which appears to pull the methyl group away from a key hydrophobic pocket, reducing its interaction with Phe206 and thus its potency compared to Mannostatin A. nih.gov

Researchers have also synthesized analogues with modified amino groups. While N-acetylation of mannostatin A eliminated inhibitory activity, N-benzylation resulted in an efficient mannosidase inhibitor. uga.edu The synthesis of hydroxymethyl analogues and sulfone analogues has also been pursued to probe structure-activity relationships further. researchgate.net For example, N-benzylmannostatin and mannostatin sulfone showed good competitive inhibition of jack bean α-mannosidase. researchgate.net

The development of more selective inhibitors is a primary goal, as many mannosidase inhibitors also affect lysosomal α-mannosidase, which can lead to undesirable side effects mimicking lysosomal storage diseases. uga.edu By understanding the subtle structural differences between different mannosidase isoforms, researchers aim to design analogues that selectively target Golgi α-mannosidase II. uga.edusci-hub.se

Table 1: Inhibitory Activity of Selected Mannostatin Analogues

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Mannostatin A | Jack bean α-mannosidase | 4.8 x 10-8 M | ebi.ac.uk |

| Mannostatin B | Jack bean α-mannosidase | 4.8 x 10-8 M | ebi.ac.uk |

| N-benzylmannostatin | Jack bean α-mannosidase | 380 +/- 81 nM | researchgate.net |

| Mannostatin sulfone | Jack bean α-mannosidase | 126 +/- 16 nM | researchgate.net |

This table is for illustrative purposes and includes data on Mannostatin A for comparative context.

Exploration of Novel Mannosidase Targets and Isoforms

While Golgi α-mannosidase II (GMII) has been the primary focus of mannostatin research, the exploration of other mannosidase targets and isoforms presents a promising avenue for future investigations. nih.govuga.edu The family of α-mannosidases is diverse, with various isoforms located in different cellular compartments, including the endoplasmic reticulum (ER), Golgi apparatus, and lysosomes, each playing distinct roles in glycoprotein (B1211001) synthesis and catabolism. researchgate.net

Mammalian α-mannosidases are broadly categorized into Class 1 and Class 2 enzymes. google.com Mannostatin B is a known inhibitor of Class 2 α-mannosidases, which also includes lysosomal α-mannosidase. uga.edugoogle.com The lack of selectivity between Golgi and lysosomal mannosidases by inhibitors like swainsonine (B1682842) can lead to a phenocopy of the genetic disorder α-mannosidosis. uga.edu This underscores the need to identify and characterize novel mannosidase isoforms to develop more specific inhibitors.

Recent research has begun to functionally characterize different human lysosomal α-mannosidases, such as hLM (MAN2B1) and hEpman (MAN2B2), which exhibit different substrate specificities and inhibition profiles. nih.govresearchgate.net For instance, while both are inhibited by mannostatin A, certain synthetic inhibitors show differential activity against them. nih.gov This suggests that it may be possible to design mannostatin analogues that can distinguish between these closely related lysosomal enzymes, or between lysosomal and Golgi isoforms.

Furthermore, the existence of multiple isoforms of Golgi mannosidase itself, such as GMIIx, presents another layer of complexity and opportunity. uga.edu GMIIx is thought to provide an alternative pathway for N-glycan processing. uga.edu Understanding the specific functions and structures of these various isoforms is critical for developing highly targeted therapies.

The exploration of mannosidases in other organisms, such as those from the soil microorganism Streptoverticillus from which mannostatins were first isolated, could also reveal novel enzyme structures and functions. nih.gov By expanding the scope of mannosidase targets, researchers may uncover new therapeutic applications for mannostatin B and its future analogues.

Development as Chemical Biology Tools for Glycosylation Pathway Elucidation

Mannostatin B and its analogues are valuable chemical biology tools for dissecting the intricate pathways of protein glycosylation. frontiersin.orgnih.gov Glycosylation is a fundamental post-translational modification that impacts protein folding, stability, and function. mdpi.com Inhibitors of specific enzymes in the glycosylation pathway allow researchers to perturb the system in a controlled manner and observe the consequences, thereby elucidating the roles of specific glycans and processing steps. nih.gov

By inhibiting Golgi α-mannosidase II, mannostatins cause the accumulation of hybrid-type N-glycans at the expense of complex-type N-glycans. nih.gov This has been demonstrated in studies where treatment of cells with mannostatin A blocked the processing of viral hemagglutinin and led to the accumulation of hybrid-type oligosaccharides. nih.gov This ability to remodel the glycan profile on cell surfaces is a powerful tool for studying the biological functions of different glycan structures.

The development of increasingly selective mannostatin analogues will enhance their utility as chemical probes. For example, inhibitors that can distinguish between different Golgi and lysosomal mannosidase isoforms will allow for more precise dissection of their respective pathways. researchgate.net The analysis of free oligosaccharides (FOS) in cells treated with specific inhibitors can serve as markers for the activity of different α-mannosidases in the ER, Golgi, and lysosomes, providing a detailed picture of the N-linked oligosaccharide metabolism. researchgate.net

Furthermore, mannostatin-based probes could be developed with "bioorthogonal" chemical handles. nih.gov This would allow for the labeling and visualization of the enzymes they interact with or the specific glycoproteins whose processing has been altered. Such tools would be invaluable for tracking the dynamic processes of glycosylation within living cells and understanding how these pathways are dysregulated in diseases like cancer. frontiersin.org

Advanced Mechanistic Studies using Spectroscopic and Biophysical Techniques

To fully understand the inhibitory mechanism of Mannostatin B and to guide the rational design of improved analogues, advanced mechanistic studies employing a range of spectroscopic and biophysical techniques are essential. While X-ray crystallography has provided invaluable static snapshots of mannostatin analogues bound to the active site of Golgi α-mannosidase II, other techniques can offer complementary insights into the dynamics and energetics of this interaction. nih.gov

X-ray crystallographic analysis of Drosophila GMII complexed with various inhibitors has highlighted the crucial role of interactions with specific amino acid residues, such as the backbone carbonyl of Arg876, and a hydrophobic pocket formed by Phe206, Trp415, and Tyr727. nih.govresearchgate.net These studies also revealed that subtle changes in inhibitor structure can lead to significant differences in the hydration of the active site, which in turn affects binding affinity and selectivity. nih.govresearchgate.net

Circular dichroism (CD) spectroscopy could be employed to study conformational changes in the enzyme upon inhibitor binding. oup.com Fluorescence spectroscopy, by monitoring changes in the intrinsic fluorescence of tryptophan residues in the enzyme's active site, can provide real-time kinetic data on the binding process. oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly saturation transfer difference (STD-NMR), is a powerful technique for mapping the binding epitope of a ligand. researchgate.net It can identify which parts of the Mannostatin B molecule are in close contact with the enzyme in solution, providing a more dynamic picture of the interaction than crystallography alone. researchgate.net

Computational methods, such as molecular docking and molecular dynamics simulations, can be used in conjunction with experimental data to model the binding of Mannostatin B and its analogues to different mannosidase isoforms. researchgate.netresearchgate.net These simulations can help to rationalize observed structure-activity relationships and predict the binding modes and affinities of novel, yet-to-be-synthesized compounds. researchgate.net By combining these advanced biophysical and computational approaches, a more complete and dynamic understanding of Mannostatin B's mechanism of action can be achieved, paving the way for the development of next-generation mannosidase inhibitors.

Q & A

Q. How should researchers address reproducibility challenges in Mannostatin B’s bioactivity across laboratories?

- Methodological Answer :

- Share raw data and protocols via repositories (e.g., Zenodo).

- Participate in inter-laboratory ring trials to calibrate assays.

- Use reference standards (e.g., NIST-certified compounds) for instrument validation .

Ethical & Translational Considerations

Q. What ethical guidelines apply to preclinical testing of Mannostatin B in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain IACUC approval for humane endpoints and sample size justifications. Include sham-operated controls to isolate compound-specific effects .

Q. How can researchers validate Mannostatin B’s therapeutic potential while avoiding overinterpretation of preliminary data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.